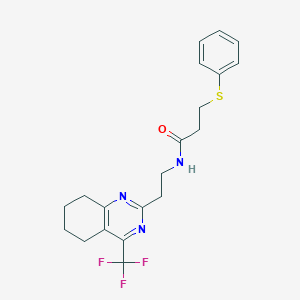

3-(phenylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide

Description

The compound 3-(phenylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide features a tetrahydroquinazoline core substituted with a trifluoromethyl group at the 4-position, a phenylthio moiety at the 3-position, and a propanamide linker connecting to an ethyl side chain.

Properties

IUPAC Name |

3-phenylsulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3OS/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)10-12-24-18(27)11-13-28-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHNYFMADKIYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CCSC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(phenylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide, commonly referred to as a trifluoromethylated quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance metabolic stability and biological potency.

The compound's chemical structure is characterized by the following properties:

- Molecular Formula : CHFNOS

- Molecular Weight : 409.5 g/mol

- CAS Number : 1396708-55-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and can influence the binding affinity to target enzymes or receptors. Studies have suggested that compounds with similar structures may act on pathways involved in cancer proliferation and inflammation.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. The mechanism involves:

- Inhibition of Kinases : Quinazolines are known to inhibit various kinases involved in cell signaling pathways that promote cancer cell growth. For instance, they can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of quinazoline derivatives:

- Bacterial Inhibition : Compounds similar to 3-(phenylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide have shown efficacy against various bacterial strains by disrupting cell wall synthesis and function.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives and found that compounds with trifluoromethyl substitutions exhibited enhanced potency against human breast cancer cell lines (MCF-7). The compound under discussion showed IC values significantly lower than those of standard chemotherapeutics .

-

Antimicrobial Efficacy :

- In a recent investigation into the antimicrobial properties of quinazoline derivatives, it was reported that several compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli. The presence of the phenylthio group was noted to contribute positively to this activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 1396708-55-6 |

| Anticancer IC | < 10 µM (MCF-7 cells) |

| Antimicrobial MIC | 1 - 10 µM (various strains) |

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

(R)-2,3-Dihydroxy-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-8-yl)propanamide (Compound 24)

- Core Structure : Similar tetrahydroquinazoline scaffold but lacks the trifluoromethyl group.

- Substituents : Features dihydroxypropanamide at the 8-position and a phenyl group at the 2-position .

- Key Differences :

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the hydroxyl groups in Compound 24.

- The phenylthio group in the target compound may improve membrane permeability relative to the polar hydroxypropanamide in Compound 24.

Novel N-(Substituted) Thioacetamide Quinazolinones (Compounds 5–10)

- Core Structure: Quinazolinone derivatives with thioacetamide linkers.

- Substituents : Include sulfamoylphenyl groups and variable aryl/alkyl substituents (e.g., tolyl, ethylphenyl) .

- The phenylthio group provides distinct electronic effects compared to sulfonamide or alkylthio groups in Compounds 5–10.

Non-Quinazoline Derivatives with Shared Functional Groups

2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene) Derivatives

- Core Structure : Triazine-imidazolidine hybrids.

- Substituents : Trifluoromethylbenzyl groups and methylthio linkers (e.g., Compound 10 in ) .

- The propanamide linker in the target compound offers flexibility, whereas methylthio groups in triazine derivatives may restrict motion.

Substituted N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (4a–h)

- Core Structure: Quinoxaline instead of quinazoline.

- Substituents: Chlorophenyl, cyanopyrimidinyl, and thioacetamide groups .

- Key Differences: Quinoxaline’s two adjacent nitrogen atoms alter electron distribution compared to the single nitrogen in quinazoline. The trifluoromethyl group in the target compound may enhance binding to hydrophobic pockets, unlike the polar cyanopyrimidinyl groups in 4a–h.

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.